molecular formula C18H11NO4S B2633156 (1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate CAS No. 391867-20-2

(1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2633156
CAS No.: 391867-20-2
M. Wt: 337.35
InChI Key: QQMZGVMLKNOZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a hybrid synthetic scaffold of significant interest in medicinal chemistry and drug discovery, strategically incorporating two privileged pharmacophores: benzothiazole and coumarin . Individually, these motifs are associated with a wide spectrum of pharmacological activities, and their integration into a single molecule is explored to achieve enhanced or novel biological profiles . This compound is primarily utilized in early-stage research to develop new therapeutic agents, particularly in oncology and inflammation. In cancer research, this hybrid structure is investigated for its potential to target key cellular pathways. Benzothiazole derivatives have demonstrated potent activity as kinase inhibitors, including against targets like ATR kinase, a master regulator of the DNA damage response (DDR) pathway . Inhibiting such pathways can prevent cancer cells from repairing damaged DNA, leading to cell death. Simultaneously, the coumarin moiety is known for its own antitumor properties and is frequently incorporated into experimental anticancer agents . The coupling of these two systems aims to create synergistic effects for targeting resistant or difficult-to-treat malignancies. Beyond oncology, the compound serves as a key intermediate for studying anti-inflammatory and analgesic processes. Specific benzothiazole-containing benzohydrazide derivatives have shown impressive in vivo anti-inflammatory activity and potent analgesic effects in standard models, with efficacy comparisons to reference drugs like celecoxib . Molecular docking analyses suggest that high binding affinity to enzyme targets such as COX-2 is a plausible mechanism for this observed activity . The flexibility of the core structure also makes it a valuable scaffold in chemical biology for probing protein-ligand interactions and for the development of fluorescent probes or molecular sensors, leveraging the inherent optical properties of both the benzothiazole and coumarin units .

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4S/c20-17(12-9-11-5-1-3-7-14(11)23-18(12)21)22-10-16-19-13-6-2-4-8-15(13)24-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMZGVMLKNOZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate typically involves the condensation of 2-aminothiophenol with a suitable chromene derivative under controlled conditions. One common method involves the use of phosphine-free Mn(I) complex by dehydrogenative coupling reaction of 2-aminothiophenol with primary alcohol . This method is known for its good functional group tolerance and compatibility with heteroaromatic compounds.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of eco-friendly solvents and high-yield reactions are prioritized to ensure sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole moiety to benzothiazoline.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for drug discovery. Its structural components suggest potential interactions with various biological targets.

Anticancer Properties:
Research indicates that chromene derivatives can inhibit cancer cell proliferation. For instance, studies have shown that related compounds possess IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Effects:
Compounds similar to (1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate have demonstrated anti-inflammatory properties in vitro and in vivo models by inhibiting pro-inflammatory cytokines .

Antioxidant Activity:
The antioxidant capacity of this compound has been evaluated through various assays, revealing its ability to scavenge free radicals effectively .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a scaffold for synthesizing new therapeutic agents. The functional groups present allow for various chemical modifications, enhancing its pharmacological profile.

Drug Development:
The potential for developing new drugs targeting specific diseases is significant due to the compound's diverse biological activities. For example, derivatives have been synthesized to improve selectivity and potency against specific cancer types .

Industrial Applications

Beyond medicinal uses, this compound can be utilized in the development of new materials or as precursors in synthetic pathways for other valuable compounds.

Fluorescent Dyes:
Chromene derivatives are increasingly used in dye applications due to their fluorescent properties. These compounds can be employed as fluorescent probes in biological imaging .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human breast cancer cells (MDA-MB 468). The compound exhibited an IC50 value of approximately 1.5 μM, indicating potent antiproliferative activity.

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation, the compound was tested for its ability to reduce edema in rat paw models. Results showed a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory action.

Mechanism of Action

The mechanism of action of (1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-3-carboxylate Esters

Coumarin derivatives modified at the 3-position with ester groups exhibit varied bioactivity. For example:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity Reference
Methyl 2-oxo-4-(tosyloxy)-2H-chromene-3-carboxylate 376.35 Not reported Intermediate for drug design
Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate 308.31 Not reported Fluorescent probe development
(Target compound) ~381.38* Not reported Hypothesized kinase inhibition

*Calculated based on structural formula.

The target compound’s benzothiazole substituent differentiates it from simpler alkyl/aryl esters (e.g., methyl or ethyl derivatives).

Benzothiazole-Containing Esters

Benzothiazole derivatives are prevalent in drug discovery due to their antimicrobial and anticancer properties. Key analogs include:

Compound Name Molecular Weight (g/mol) Key Features Application Reference
Dimethyl 3-acetyl-3-(1,3-benzothiazol-2-yl)pentanedioate 377.41 Acetylated benzothiazole-pentanedioate Synthetic intermediate
AS601245 (JNK inhibitor) 406.46 1,3-Benzothiazol-2-yl acetonitrile Kinase inhibition
(Target compound) ~381.38 Coumarin-benzothiazole hybrid Potential dual-mode bioactivity

The target compound’s coumarin-benzothiazole hybrid structure offers dual functionality: the coumarin core may interact with oxidative stress pathways, while the benzothiazole group could modulate enzyme activity (e.g., JNK or tyrosine kinases) .

Heterocyclic Hybrids with Similar Pharmacophores

Hybrid molecules combining coumarin with other heterocycles are explored for synergistic effects:

Compound Name Heterocycle Pairing Key Advantage Reference
(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile Quinazoline + nitrile Anticancer activity
Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate Benzothiazole + ester Antimicrobial properties
(Target compound) Coumarin + benzothiazole Enhanced solubility and target affinity

Biological Activity

(1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial effects, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a unique structural combination of a benzothiazole moiety and a chromene derivative. Its molecular formula is C18H16N2O4SC_{18}H_{16}N_{2}O_{4}S with a molecular weight of approximately 356.4 g/mol. The presence of both chromene and benzothiazole contributes to its diverse biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound.

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of the p53 pathway and caspase cascade, leading to programmed cell death. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) with IC50 values ranging from 0.65 to 15.0 µM depending on the specific analogs tested .
  • Case Studies :
    • A study demonstrated that derivatives of this compound exhibited greater cytotoxicity than traditional chemotherapeutics like doxorubicin in certain leukemia cell lines .
    • Another research indicated that the compound effectively inhibited cell proliferation in melanoma and breast adenocarcinoma cells, suggesting its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored:

  • Mechanism : It is believed that the compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which play critical roles in inflammation .
  • Research Findings : In vivo studies have shown that this compound can reduce inflammation markers in animal models of arthritis and other inflammatory diseases, indicating its therapeutic potential for managing chronic inflammatory conditions.

Antimicrobial Activity

The antimicrobial effects of this compound have been documented, demonstrating efficacy against various bacterial strains.

  • Mechanism : The compound appears to disrupt bacterial cell membranes and inhibit vital metabolic processes within microbial cells .
  • Case Studies : Laboratory tests revealed that it has significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to or better than conventional antibiotics used in clinical settings .

Data Summary

Biological ActivityCell Line/OrganismIC50/MIC ValuesReference
AnticancerMCF-70.65 µM
AnticancerU-93715.0 µM
Anti-inflammatoryAnimal ModelReduced cytokines
AntimicrobialVarious BacteriaVaries (low µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.